1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride
CAS No.: 1315369-07-3
Cat. No.: VC3059157
Molecular Formula: C10H13ClF3NO
Molecular Weight: 255.66 g/mol
* For research use only. Not for human or veterinary use.
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride - 1315369-07-3](/images/structure/VC3059157.png)
Specification
CAS No. | 1315369-07-3 |
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Molecular Formula | C10H13ClF3NO |
Molecular Weight | 255.66 g/mol |
IUPAC Name | 1-phenyl-2-(2,2,2-trifluoroethylamino)ethanol;hydrochloride |
Standard InChI | InChI=1S/C10H12F3NO.ClH/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8;/h1-5,9,14-15H,6-7H2;1H |
Standard InChI Key | NSEKQLYQIBMYPW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(CNCC(F)(F)F)O.Cl |
Canonical SMILES | C1=CC=C(C=C1)C(CNCC(F)(F)F)O.Cl |
Introduction
Chemical Structure and Properties
Physical and Chemical Properties
The compound possesses several notable physical and chemical properties that are summarized in the following table:
The compound's trifluoroethyl amino group significantly affects its acid-base properties, with the nitrogen exhibiting reduced basicity due to the electron-withdrawing effect of the trifluoromethyl group. The hydrochloride salt formation stabilizes the compound and improves its water solubility, which is advantageous for pharmaceutical formulations and biological testing .
Spectroscopic Data
The spectroscopic characteristics of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride provide essential information for its identification and structural confirmation. The free base form has the following spectroscopic identifiers:
The compound's nuclear magnetic resonance (NMR) spectrum would typically show characteristic signals for aromatic protons, methylene groups, and the hydroxyl proton. The trifluoromethyl group would appear as a distinctive signal in the carbon-13 NMR spectrum and would show coupling with fluorine in fluorine-19 NMR studies .
Synthesis and Production Methods
Several methods have been developed for the synthesis of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride, primarily involving the combination of phenyl and trifluoroethyl groups with an aminoethanol backbone. These methods typically employ condensation reactions or nucleophilic substitutions to achieve the desired structure.
One common synthetic approach involves the reaction between phenylglycidinol and 2,2,2-trifluoroethylamine, followed by acidification with hydrochloric acid to form the hydrochloride salt. Alternative methods may include the reduction of corresponding ketones or amides to obtain the desired amino alcohol structure.
The synthesis typically proceeds through multiple steps with careful control of reaction conditions to ensure stereoselectivity when specific enantiomers are desired. Patent literature suggests that derivatives of this compound class are often produced as intermediates in the synthesis of more complex pharmaceutical compounds, particularly those targeting obesity and diabetes .
Biological Activities and Pharmacological Properties
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride exhibits significant biological activities, particularly within the central nervous system. Research indicates that the compound interacts with neurotransmitter transporters, including those for serotonin and norepinephrine, which may contribute to its potential anxiolytic and antidepressant effects.
The pharmacological profile of this compound can be attributed to its structural features:
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The phenyl group enhances lipophilicity and provides potential for π-π interactions with aromatic amino acid residues in target proteins.
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The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating interactions with receptor binding sites.
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The trifluoroethyl group increases metabolic stability and alters the electronic distribution within the molecule.
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The secondary amine provides a site for hydrogen bonding and can contribute to the compound's basic properties.
These structural elements collectively contribute to the compound's ability to modulate neurotransmitter systems, potentially leading to therapeutic effects in conditions characterized by dysregulation of these systems.
Research Developments and Future Perspectives
Current research on 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride continues to explore its potential applications in medicinal chemistry. The compound's structural features, particularly the combination of a phenyl group with a trifluoroethyl amino moiety, make it an interesting candidate for further development in central nervous system therapeutics.
Future research directions may include:
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Structure-activity relationship studies to optimize its pharmacological profile
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Investigation of its interaction with specific neurotransmitter transporters and receptors
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Development of analogues with improved potency, selectivity, or pharmacokinetic properties
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Exploration of its potential in treating conditions beyond anxiety and depression
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Utilization as a synthetic intermediate for more complex pharmaceutical agents
The compound's relationship to derivatives described in patent literature as potential anti-obesity and anti-diabetic agents suggests that broader metabolic applications might be worth investigating. As research on this compound class progresses, new therapeutic applications and synthetic methodologies are likely to emerge .
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